molecular formula C16H14FN3O B5621981 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

Cat. No.: B5621981
M. Wt: 283.30 g/mol
InChI Key: XKCPJXSGCGSDHR-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-fluorobenzamide is a synthetic small molecule characterized by a benzimidazole core linked via an ethyl group to a 4-fluorobenzamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes, receptors, and ion channels . The 4-fluorobenzamide group introduces electron-withdrawing properties, enhancing metabolic stability and binding affinity in therapeutic contexts.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCPJXSGCGSDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide

  • Molecular Formula : C₁₆H₁₄BrN₃O
  • Molecular Weight : 344.21 g/mol
  • Key Difference : Bromine substituent at the benzamide para position instead of fluorine.
  • Implications: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to fluorine.

Vamifeport (VIT-2763)

  • Molecular Formula : C₂₁H₂₁FN₆O₂
  • Molecular Weight : 408.4 g/mol
  • Key Difference : Incorporates an oxazole-4-carboxamide group and a 3-fluoropyridinylmethyl substituent.
  • Pharmacological Role : Orally active ferroportin inhibitor targeting the hepcidin–ferroportin axis for beta-thalassemia treatment. Preclinical studies show competitive displacement of hepcidin from ferroportin, reducing cellular iron efflux .

Halopemide (R29800)

  • Molecular Formula : C₂₃H₂₃ClFN₃O₂
  • Molecular Weight : 440.9 g/mol
  • Key Difference : Contains a piperidinyl group and a 5-chloro-2,3-dihydrobenzimidazolone moiety.
  • Pharmacological Role: Psychotropic agent with structural similarities to butyrophenone neuroleptics but distinct clinical effects, likely due to altered receptor binding from the chloro substitution .

N-(5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (11b)

  • Molecular Formula : C₁₈H₁₄FN₅OS
  • Molecular Weight : 367.40 g/mol
  • Key Difference : Thiadiazole ring replaces the ethyl linker, and benzimidazole is substituted at the 1-position.
  • Synthesis Data : 45% yield, melting point 210–212°C. The thiadiazole may enhance π-stacking interactions in target binding .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Pharmacological Activity
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-fluorobenzamide C₁₆H₁₃FN₃O 298.30 4-Fluorobenzamide Not explicitly reported
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide C₁₆H₁₄BrN₃O 344.21 4-Bromobenzamide Undisclosed
Vamifeport (VIT-2763) C₂₁H₂₁FN₆O₂ 408.40 Oxazole-4-carboxamide Ferroportin inhibitor
Halopemide C₂₃H₂₃ClFN₃O₂ 440.90 Piperidinyl, Chlorobenzimidazolone Psychotropic agent

Key Research Findings and Mechanistic Insights

  • Electron-Withdrawing Substituents : Fluorine and bromine at the benzamide para position modulate electronic properties, affecting binding to targets like ferroportin or neurotransmitter receptors. Fluorine’s electronegativity enhances metabolic stability, while bromine may improve hydrophobic interactions .
  • Heterocyclic Modifications : The addition of oxazole (Vamifeport) or thiadiazole (Compound 11b) introduces conformational rigidity and hydrogen-bonding capabilities, critical for target engagement .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C16H15FN3O
  • Molecular Weight : 265.31 g/mol
  • Density : 1.247 g/cm³
  • Boiling Point : 602.3°C at 760 mmHg

The presence of the fluorine atom in the benzamide portion is believed to enhance its biological activity, making it a subject of interest in drug discovery and development.

Biological Activity

The compound exhibits a range of biological activities, primarily attributed to the benzimidazole core, which is known for its diverse pharmacological properties. Key activities include:

  • Anticancer Activity : Studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antiviral Effects : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development .

The mechanism of action of this compound involves interaction with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological responses. For instance, the compound may inhibit specific kinases involved in cell signaling pathways crucial for cancer cell survival .

Research Findings

Recent studies have explored the efficacy and mechanisms of this compound through various experimental approaches:

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

Study TypeFindings
Anticancer AssaysDemonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial TestsShowed promising antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Antiviral ScreeningInhibition of viral replication was observed in vitro against influenza virus strains .

Case Studies

In a notable case study published in 2022, researchers evaluated the compound's effect on Mycobacterium tuberculosis (Mtb). The study found that this compound exhibited potent activity against Mtb with an MIC value significantly lower than that of traditional treatments, indicating its potential as a novel therapeutic agent for tuberculosis .

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